molecular formula C10H13ClN2O B11947303 N-(3-chlorophenyl)-N'-propylurea CAS No. 13208-26-9

N-(3-chlorophenyl)-N'-propylurea

Cat. No.: B11947303
CAS No.: 13208-26-9
M. Wt: 212.67 g/mol
InChI Key: FWSWKRZLBXDXIO-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N’-propylurea is an organic compound characterized by the presence of a chlorophenyl group attached to a propylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-N’-propylurea typically involves the reaction of 3-chloroaniline with propyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The general reaction scheme is as follows: [ \text{3-chloroaniline} + \text{propyl isocyanate} \rightarrow \text{N-(3-chlorophenyl)-N’-propylurea} ]

Industrial Production Methods: In an industrial setting, the production of N-(3-chlorophenyl)-N’-propylurea may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3-chlorophenyl)-N’-propylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl urea derivatives, while substitution reactions can produce a variety of substituted urea compounds.

Scientific Research Applications

N-(3-chlorophenyl)-N’-propylurea has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N’-propylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-(3-chlorophenyl)-N’-methylurea
  • N-(3-chlorophenyl)-N’-ethylurea
  • N-(3-chlorophenyl)-N’-butylurea

Comparison: N-(3-chlorophenyl)-N’-propylurea is unique due to its specific propyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, ethyl, and butyl analogs, the propyl derivative may exhibit different solubility, stability, and interaction with molecular targets.

Properties

CAS No.

13208-26-9

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-propylurea

InChI

InChI=1S/C10H13ClN2O/c1-2-6-12-10(14)13-9-5-3-4-8(11)7-9/h3-5,7H,2,6H2,1H3,(H2,12,13,14)

InChI Key

FWSWKRZLBXDXIO-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)NC1=CC(=CC=C1)Cl

Origin of Product

United States

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